molecular formula C12H13NO3 B12873267 4-(4-ethoxyphenyl)-5-methyloxazol-2(3H)-one

4-(4-ethoxyphenyl)-5-methyloxazol-2(3H)-one

Cat. No.: B12873267
M. Wt: 219.24 g/mol
InChI Key: FOTMRKFLBNZKEB-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-5-methyloxazol-2(3H)-one is an organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring substituted with a 4-ethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-methyloxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with methyl isocyanate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-methyloxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds.

Scientific Research Applications

4-(4-ethoxyphenyl)-5-methyloxazol-2(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

    Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-methyloxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-5-methyloxazol-2(3H)-one
  • 4-(4-chlorophenyl)-5-methyloxazol-2(3H)-one
  • 4-(4-bromophenyl)-5-methyloxazol-2(3H)-one

Comparison

4-(4-ethoxyphenyl)-5-methyloxazol-2(3H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may enhance the compound’s solubility and ability to interact with specific targets. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-5-methyl-3H-1,3-oxazol-2-one

InChI

InChI=1S/C12H13NO3/c1-3-15-10-6-4-9(5-7-10)11-8(2)16-12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

FOTMRKFLBNZKEB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(OC(=O)N2)C

Origin of Product

United States

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